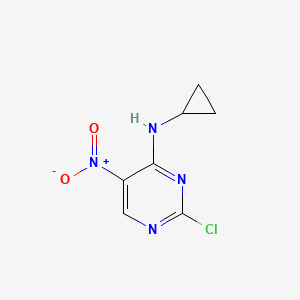

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine

説明

2-Chloro-N-cyclopropyl-5-nitropyrimidin-4-amine (CAS: 918889-15-3) is a pyrimidine derivative with the molecular formula C₇H₇ClN₄O₂ and a molecular weight of 214.61 g/mol . It is characterized by a nitro (-NO₂) group at position 5, a chlorine atom at position 2, and a cyclopropylamine substituent at position 4 of the pyrimidine ring. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, particularly for developing kinase inhibitors or antimicrobial agents due to its electron-withdrawing nitro and chloro groups .

特性

IUPAC Name |

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2/c8-7-9-3-5(12(13)14)6(11-7)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWSQRLDWYRIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then chlorinated.

Cyclopropylamine Addition: Cyclopropylamine is introduced to the chlorinated pyrimidine under controlled conditions.

Nitration: The final step involves the nitration of the pyrimidine ring to introduce the nitro group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

化学反応の分析

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine undergoes several types of chemical reactions:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation, although this is less common.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Kinase Inhibition

The compound has been identified as a potent inhibitor of specific kinases, particularly those involved in cancer progression and metabolic regulation. Kinases are critical enzymes that regulate various cellular processes, including growth, metabolism, and apoptosis. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer and obesity.

- Targeting MNK2 : 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine has shown efficacy against MNK2 (MAP kinase-interacting serine/threonine-protein kinase 2), which plays a crucial role in the regulation of protein synthesis and is implicated in various cancers and metabolic disorders. Inhibition of MNK2 can potentially reduce tumor growth and improve insulin sensitivity, making this compound a candidate for treating type 2 diabetes and obesity .

Anti-Cancer Potential

The compound's ability to inhibit kinases associated with cancer cell proliferation positions it as a promising candidate for cancer therapy. Specifically, its action against mutated forms of the epidermal growth factor receptor (EGFR) has been noted, which is significant in non-small cell lung cancer (NSCLC) treatment .

Chemical Characteristics

The compound has the molecular formula C7H7ClN4O2, with a molecular weight of 214.61 g/mol. It is characterized by its chlorinated pyrimidine structure, which contributes to its biological activity .

Case Study: Anti-Metabolic Disease Effects

Research indicates that compounds similar to 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine have been effective in managing metabolic diseases by modulating insulin signaling pathways through MNK inhibition .

Case Study: Cancer Treatment Trials

Clinical trials involving pyrimidine-based inhibitors have demonstrated promising results in reducing tumor size and improving patient outcomes in NSCLC patients with specific genetic mutations .

Comparative Analysis of Kinase Inhibitors

| Compound Name | Target Kinases | Application Area | Notes |

|---|---|---|---|

| 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine | MNK2 | Cancer & Metabolic Disorders | Potent inhibitor; promising results |

| MRT67307 | Various | Cancer | FDA-approved; broader kinase profile |

| CGP57380 | MNK1/MNK2 | Metabolic Disorders | Focused on obesity and diabetes |

作用機序

The mechanism of action of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are still under investigation, but it is known to affect protein synthesis and cellular signaling .

類似化合物との比較

Key Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇ClN₄O₂ | |

| Average Mass | 214.61 g/mol | |

| ChemSpider ID | 21393939 | |

| Suppliers | Biosynth, CymitQuimica, others | |

| Availability | Temporarily out of stock |

Comparison with Structural Analogues

Structural and Functional Group Analysis

The compound is compared to three analogues with similar substituents but varying core structures:

*Calculated based on molecular formulae from supplier data .

Key Observations:

- This may improve binding affinity in biological targets like enzymes .

- The trifluoromethyl group in the benzenesulfonamide analogue offers metabolic stability and lipophilicity, often favored in agrochemicals . The sulfonamide group provides strong acidity, contrasting with the amine group in the pyrimidine derivative .

生物活性

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine (CAS No. 918889-15-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine features a pyrimidine ring substituted with a chlorine atom and a nitro group, along with a cyclopropyl amine moiety. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and pathways.

The biological activity of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine is primarily attributed to its role as an inhibitor of certain kinases and enzymes involved in metabolic processes. Notably, it has been identified as a potential inhibitor of MNK2 (MAP kinase-interacting kinase 2), which plays a significant role in regulating metabolic diseases such as obesity and diabetes mellitus .

Target Enzymes

- MNK2 : Inhibition of MNK2 has implications for metabolic regulation and anti-inflammatory therapy .

- NAPE-PLD : Related pyrimidine derivatives have shown inhibitory effects on NAPE-producing enzymes, suggesting similar potential for this compound .

Biological Activity Overview

Research indicates that 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine exhibits various biological activities, including:

- Antiproliferative Effects : In vitro studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation, indicating potential anticancer properties .

- Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Metabolic Regulation : By targeting MNK2, the compound may influence pathways related to glucose homeostasis and thermogenesis, making it a candidate for treating metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine is essential for optimizing its efficacy. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at C2 | Enhances antiproliferative activity |

| Nitro group at C5 | Increases enzyme inhibition potential |

| Cyclopropyl amine | Contributes to selectivity against MNK2 |

Studies suggest that modifications to the substituents can significantly alter the compound's potency and selectivity against target enzymes, highlighting the importance of precise structural configurations in drug design .

Case Studies

Several studies have explored the biological activity of related pyrimidine derivatives, providing insights into the potential applications of 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine:

-

Inhibition of COX Enzymes : Research demonstrated that structurally similar compounds effectively inhibited COX-1 and COX-2 activities, with IC50 values indicating promising anti-inflammatory potential .

Compound IC50 (COX-1) IC50 (COX-2) Compound A 19.45 µM 42.1 µM Compound B 26.04 µM 31.4 µM - Anticancer Activity : A study reported that certain pyrimidine derivatives exhibited significant antiproliferative effects on HeLa cells at concentrations lower than 10 µM, suggesting that similar effects may be observed with 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-cyclopropyl-5-nitropyrimidin-4-amine?

Palladium-catalyzed amination is a key approach for synthesizing chloro-substituted nitropyrimidine derivatives. For example, chloro-pyrimidines can react with cyclopropylamine under catalytic conditions (e.g., Pd(OAc)₂ with ligands like Xantphos) in solvents such as toluene or dioxane at 80–100°C. Reaction progress is monitored via TLC (silica gel plates with UV/KMnO₄ visualization), and purification involves column chromatography . Optimization of amine equivalents, catalyst loading, and reaction time is critical to minimize byproducts like bis-aminated species.

Q. How should researchers characterize this compound using spectroscopic techniques?

- NMR Spectroscopy : Use a Bruker Avance III 600 MHz spectrometer for ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆). Key signals include the cyclopropyl NH (δ ~8.5 ppm) and aromatic protons (δ ~8.0–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 243.0321 for C₇H₈ClN₅O₂) using a microTOF-Q II instrument with ESI+ ionization .

- Melting Point Analysis : Determine purity via Gallenkamp apparatus (e.g., mp 160–162°C) .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., cyclopropyl group). For example, in analogous compounds, dihedral angles of ~12° indicate slight twisting, while nitro group orientation affects hydrogen bonding. Intramolecular N–H⋯N bonds stabilize conformations, as seen in polymorphic pyrimidine derivatives .

Advanced Research Questions

Q. How do hydrogen bonding and molecular conformation impact crystallographic stability?

Crystal packing is stabilized by weak interactions like C–H⋯O and C–H⋯π bonds. For instance, methyl groups (e.g., C61 in related structures) act as donors to methoxy acceptors, forming polymeric chains. The absence of strong hydrogen bonds (e.g., N5 in some derivatives) may lead to polymorphism, requiring careful analysis of unit cell parameters and space groups .

Q. What computational approaches predict reactivity or biological interactions?

Hybrid models combining receptor-response data and molecular docking can elucidate bioactivity. For example:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrimidine ring.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM. Studies on analogous compounds show correlations between substituent electronegativity (e.g., nitro groups) and antibacterial activity .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic processes (e.g., tautomerism in solution vs. solid-state rigidity). Strategies include:

- Variable-Temperature NMR : Detect conformational changes (e.g., cyclopropyl ring flipping).

- Complementary Techniques : Pair XRD with IR spectroscopy to validate hydrogen bonding patterns. For example, XRD-confirmed coplanar aromatic systems may show unexpected NMR splitting due to solvent effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。